molecular formula C30H50O3 B1259810 28,29-Dihydroxyfriedelan-3-one

28,29-Dihydroxyfriedelan-3-one

Cat. No. B1259810
M. Wt: 458.7 g/mol
InChI Key: ZMSNKXDPESNSSS-CUKXIHTOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

28,29-dihydroxyfriedelan-3-one is a pentacyclic triterpenoid that is friedelane substituted by hydroxy groups at positions 28 and 29 and an oxo group at position 3. Isolated from the stems of Maytenus diversifolia, it exhibits potent cytotoxicity against the A-549 lung carcinoma cells. It has a role as a metabolite. It is a pentacyclic triterpenoid, a diol and a cyclic terpene ketone. It derives from a hydride of a friedelane.

Scientific Research Applications

Chemical Modifications for Anticancer Agents

Research has focused on modifying known chemical structures to enhance their potential as anticancer agents. For instance, dihydrofolate reductase (DHFR) inhibitors have been extensively studied for their anticancer properties. These studies involve the design, synthesis, and investigation of structure-activity relationships to develop new compounds with potential anticancer activity. Such methodologies could be applied to 28,29-Dihydroxyfriedelan-3-one to explore its anticancer potential (Wróbel & Drozdowska, 2019).

Surface Chemistry and Material Science

Amorphous silica's surface chemistry research has shown critical insights into hydroxylation and other surface modifications, which are essential for various applications in catalysis, adsorption, and material science. Understanding these processes can be instrumental in studying 28,29-Dihydroxyfriedelan-3-one's surface interactions and potential material science applications (Zhuravlev, 2000).

Biomedical Applications of Polyhydroxyalkanoates

Polyhydroxyalkanoates (PHAs) have been extensively researched for their biodegradable and biocompatible properties, with applications ranging from medical devices to drug delivery systems. The study of PHAs provides a framework for understanding how 28,29-Dihydroxyfriedelan-3-one could be modified or used in biomedical applications, leveraging its potential biocompatibility and biodegradability (Grigore et al., 2019).

Antioxidant Activity Analysis

Research on analytical methods for determining antioxidant activity highlights the importance of understanding the chemical properties and interactions of compounds with biological systems. These methodologies could be applied to 28,29-Dihydroxyfriedelan-3-one to assess its antioxidant potential and mechanisms of action (Munteanu & Apetrei, 2021).

properties

Product Name

28,29-Dihydroxyfriedelan-3-one

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(4R,4aS,6aS,6aS,6bR,8aR,11R,12aS,14aS,14bS)-8a,11-bis(hydroxymethyl)-4,4a,6a,6b,11,14a-hexamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one

InChI

InChI=1S/C30H50O3/c1-20-21(33)7-8-22-26(20,3)10-9-23-27(22,4)12-13-29(6)24-17-25(2,18-31)11-15-30(24,19-32)16-14-28(23,29)5/h20,22-24,31-32H,7-19H2,1-6H3/t20-,22+,23-,24-,25+,26+,27-,28+,29-,30+/m0/s1

InChI Key

ZMSNKXDPESNSSS-CUKXIHTOSA-N

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)CO)CO)C)C)C)C

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)CO)CO)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
28,29-Dihydroxyfriedelan-3-one
Reactant of Route 2
28,29-Dihydroxyfriedelan-3-one
Reactant of Route 3
28,29-Dihydroxyfriedelan-3-one
Reactant of Route 4
28,29-Dihydroxyfriedelan-3-one
Reactant of Route 5
28,29-Dihydroxyfriedelan-3-one
Reactant of Route 6
28,29-Dihydroxyfriedelan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.